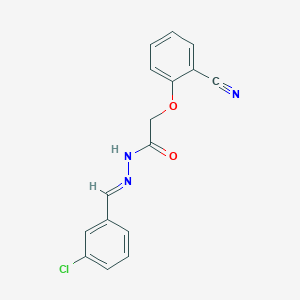

N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives involves condensation reactions, typically starting from appropriate hydrazides and aldehydes. These reactions are facilitated by conditions that promote the formation of the hydrazone linkage (C=N bond). For example, the synthesis and characterization of related benzohydrazone derivatives have been detailed, demonstrating the preparation and identification of these compounds via elemental analysis, NMR, and single-crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior. X-ray crystallography has been extensively used to determine the crystalline structures, revealing that these molecules often display trans configurations around the C=N double bond. The crystal structures are further stabilized by hydrogen bonds and π-π interactions, providing insight into their stability and reactivity (Zhou & Ma, 2012).

Chemical Reactions and Properties

Hydrazone derivatives like N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide participate in various chemical reactions, including cyclization, nucleophilic substitution, and redox reactions. These reactions can alter their chemical structure, leading to the formation of new compounds with potentially different physical and chemical properties. Research on similar compounds has shown a range of reactivities that highlight the versatility of hydrazones in organic synthesis (Khalifa, Al-Omar, & Ali, 2017).

Physical Properties Analysis

The physical properties of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide and its derivatives, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. These properties are critical for determining their suitability in various applications, including material science and pharmaceuticals. For instance, crystallography studies provide valuable data on the compound's stability and solubility (Zhou & Ma, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding the behavior of these compounds under different chemical conditions. Studies on hydrazones show that their chemical properties are influenced by the nature of the substituents on the hydrazone moiety, affecting their potential applications in catalysis, synthesis of heterocyclic compounds, and more (Khalifa, Al-Omar, & Ali, 2017).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Novel Compounds Synthesis: N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide derivatives have been synthesized for further chemical studies. These compounds were characterized by their spectral studies, highlighting their potential for further antimicrobial evaluation and other applications (Fuloria et al., 2009).

Antimicrobial Evaluation

- Antibacterial and Antifungal Activities: Synthesized compounds, including derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide, have shown notable antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Kaya et al., 2017).

Potential in Nonlinear Optical Properties

- Nonlinear Optical Properties: The investigation of hydrazones derived from N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide revealed their third-order nonlinear optical properties. This suggests their potential application in optical devices such as optical limiters and switches, indicating the compound's significance in materials science and engineering (Naseema et al., 2010).

Chemotherapeutic Applications

- Cytotoxic and Antimicrobial Agents: Research has focused on designing and synthesizing hydrazide and oxadiazole derivatives of N'-(3-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. These studies suggest the compound's potential as a chemotherapeutic agent (Kaya et al., 2017).

Propiedades

IUPAC Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-14-6-3-4-12(8-14)10-19-20-16(21)11-22-15-7-2-1-5-13(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUDWGORRRVRRW-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5506714.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)